molecular formula C8H6O2 B008643 Phenol-formaldehyde resin CAS No. 9003-35-4

Phenol-formaldehyde resin

Cat. No.: B008643
CAS No.: 9003-35-4
M. Wt: 134.13 g/mol
InChI Key: KXGFMDJXCMQABM-UHFFFAOYSA-N
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Description

Phenol-formaldehyde resin is a synthetic polymer obtained by the reaction of phenol with formaldehyde. It was the first commercial synthetic resin and is commonly known for its use in Bakelite, a pioneering plastic. Phenol-formaldehyde resins are widely used in the production of molded products, coatings, adhesives, and as a basis for various industrial applications .

Preparation Methods

Phenol-formaldehyde resins are synthesized through a step-growth polymerization reaction that can be either acid- or base-catalyzed. There are two primary methods for industrial production:

    Resole Method: This involves reacting an excess of formaldehyde with phenol in the presence of a base catalyst in water solution.

    Novolac Method: This method involves reacting formaldehyde with an excess of phenol using an acid catalyst.

Chemical Reactions Analysis

Phenol-formaldehyde resins undergo various chemical reactions, including:

Common reagents include sulfuric acid, oxalic acid, hydrochloric acid, and various base catalysts. Major products include bisphenol F and higher phenol oligomers .

Scientific Research Applications

Phenol-formaldehyde resins have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenol-formaldehyde resins involves the formation of a highly crosslinked polymer network through condensation reactions. The hydroxymethyl groups react with free ortho or para sites on the phenol ring, forming methylene or ether bridges. This results in a rigid, thermosetting polymer with high mechanical strength and chemical resistance .

Comparison with Similar Compounds

Phenol-formaldehyde resins are compared with other similar compounds such as:

Phenol-formaldehyde resins are unique due to their high mechanical strength, chemical resistance, and cost-effectiveness, making them suitable for a wide range of applications .

Biological Activity

Phenol-formaldehyde resin (PF resin) is a widely used thermosetting polymer known for its excellent adhesive properties, durability, and resistance to heat and chemicals. However, its biological activity raises concerns regarding toxicity, allergenicity, and potential health effects on humans and the environment. This article explores the biological activity of PF resin, focusing on its health impacts, mechanisms of toxicity, and recent research findings.

Overview of this compound

PF resin is created through the polymerization of phenol and formaldehyde, typically in an alkaline environment. It is extensively used in the production of wood-based panels, adhesives, and coatings due to its strong bonding capabilities and thermal stability. Despite its industrial benefits, PF resin poses several health risks that necessitate thorough investigation.

Allergic Reactions and Dermatitis

Epidemiological studies indicate that PF resins can cause contact dermatitis in a subset of individuals. Approximately 1-3% of people with skin diseases show positive reactions to PF resins, suggesting a significant allergenic potential . In a multicenter patch testing study involving 2,504 patients, 27 individuals (1.1%) reacted positively to a specific PF resin variant (PFR-2), highlighting the importance of monitoring allergic responses in occupational settings .

Respiratory Effects

Exposure to PF resin fumes has been associated with chronic airway diseases. A study involving workers in a filter-manufacturing plant revealed that those exposed for over five years exhibited decreased pulmonary function (measured by FEV1.0/FVC ratios) compared to non-exposed individuals . Symptoms such as chronic cough and sputum production were also reported among exposed workers.

Genotoxicity and Reproductive Effects

The genotoxic potential of PF resins remains equivocal. Some studies have reported chromosomal aberrations in workers exposed to PF resins, while others have shown no significant mutagenic effects . Limited data suggest potential reproductive toxicity; for instance, damage to rat spermatocytes has been noted following inhalation exposure .

Mechanisms of Toxicity

PF resin's biological activity can be attributed to several mechanisms:

  • Irritation : PF resins are known to irritate the skin, eyes, and mucosal membranes upon contact or inhalation .
  • Sensitization : The presence of sensitizing agents within PF resins can lead to allergic reactions upon repeated exposure.
  • Volatile Organic Compounds (VOCs) : The release of formaldehyde—a known carcinogen—during the curing process poses additional health risks .

Recent Research Findings

Recent studies have focused on modifying PF resins to enhance their properties while reducing toxicity:

  • Bio-Oil Modified Resins : Research indicates that incorporating bio-oil into PF resins can improve their bonding strength and aging resistance while potentially lowering costs . The bio-oil components positively affected the resin's microstructure and performance characteristics.
Modification Effect on Bonding Strength Aging Resistance
Bio-Oil AdditionImprovedEnhanced
Phenol SubstitutionReducedVariable
  • Mannich Bases Resins : A novel approach involved synthesizing PF resins using Mannich bases derived from primary amines. These resins exhibited promising biological activity profiles and could serve as safer alternatives in various applications .

Case Studies

  • Plywood Manufacturing Exposure Assessment :
    • A study assessed dermal and respiratory exposure among workers handling PF resin glue in plywood manufacturing. Results indicated low urinary phenol concentrations but highlighted the need for monitoring dermal exposure due to skin irritation risks .
  • Long-Term Health Monitoring :
    • Longitudinal studies on workers exposed to PF resins have shown chronic respiratory issues over time. Regular pulmonary function tests are recommended for early detection of adverse health effects .

Properties

InChI

InChI=1S/C8H6O2/c1-6-4-3-5-7(10-2)8(6)9/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGFMDJXCMQABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]C1=C(C(=CC=C1)O[CH])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9003-35-4
Record name Phenol-formaldehyde resin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula of Phenol-Formaldehyde Resin?

A1: Phenol-Formaldehyde resins don't have a single, well-defined molecular formula. They are complex mixtures of oligomers with varying chain lengths and degrees of crosslinking. The structure is formed through the polymerization of phenol (C6H5OH) and formaldehyde (CH2O).

Q2: What is the typical molecular weight of this compound?

A2: Similar to the molecular formula, the molecular weight of PF resins is not fixed and depends on the synthesis conditions and degree of polymerization. The weight can range from a few hundred to several thousand grams per mole.

Q3: How can you determine the structure of this compound?

A3: Several spectroscopic techniques are used to characterize the structure of PF resins. These include:

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups like -OH, -CH2-, and aromatic rings. [, , , , , ]
  • Nuclear Magnetic Resonance (NMR): Provides information on the types and arrangements of hydrogen and carbon atoms within the resin structure. [, , ]
  • Size-Exclusion Chromatography (SEC): Helps determine the molecular weight distribution of the resin. []

Q4: Are there different types of Phenol-Formaldehyde Resins?

A4: Yes, PF resins can be broadly categorized into two main types based on the reaction conditions and formaldehyde/phenol ratio:

  • Novolac Resins: Synthesized with an acidic catalyst and a formaldehyde to phenol ratio less than 1. These resins require a curing agent, typically hexamethylenetetramine, to form a crosslinked network. [, , , ]
  • Resol Resins: Synthesized with a basic catalyst and a formaldehyde to phenol ratio greater than 1. These resins are self-curing upon heating. [, , , , ]

Q5: How does the formaldehyde/phenol ratio affect the resin properties?

A5: The formaldehyde/phenol ratio significantly impacts the properties of the final resin. Higher ratios generally lead to increased crosslinking density, resulting in harder, more brittle, and more thermally stable resins. [, , ]

Q6: Can the properties of this compound be modified?

A6: Yes, PF resins can be modified to tailor their properties for specific applications. This can be achieved through various methods:

  • Co-polymerization: Incorporating other monomers during synthesis, such as lignin, to enhance specific properties like biodegradability or reduce cost. [, , , , ]
  • Blending: Mixing PF resin with other polymers, like epoxy resins or polyvinylpyrrolidone, to improve flexibility, toughness, or adhesion. [, , , , ]
  • Addition of Additives: Incorporating fillers, plasticizers, or reinforcing agents to modify properties such as strength, thermal stability, or flame retardancy. [, , , , , ]

Q7: What are the key properties of Phenol-Formaldehyde Resins that make them suitable for various applications?

A7: PF resins possess a combination of desirable properties, including:

    Q8: What are some common applications of Phenol-Formaldehyde Resins?

    A8: PF resins are used in a wide range of applications, including:

    • Wood adhesives: For plywood, oriented strand board (OSB), and other wood-based composites. [, , , ]
    • Molding compounds: For electrical components, automotive parts, and household appliances. [, ]
    • Coatings: For corrosion protection, insulation, and decorative finishes. [, ]

    Q9: How does the curing process affect the properties of this compound?

    A9: Curing transforms the liquid resin into a rigid, crosslinked network, significantly influencing its final properties. Factors like curing temperature, time, and the presence of catalysts or hardeners affect the degree of crosslinking and ultimately the strength, thermal stability, and chemical resistance of the cured resin. [, , , ]

    Q10: What are the limitations of Phenol-Formaldehyde Resins?

    A10: Some limitations of PF resins include:

    • Formaldehyde emission: Formaldehyde release from PF resins, particularly during curing and in the early stages of product life, raises environmental and health concerns. [, , ]
    • Dark color: The inherent dark color of PF resins can limit their use in applications requiring light color or transparency. []

    Q11: What are the environmental concerns associated with Phenol-Formaldehyde Resins?

    A11: The primary environmental concern is the release of formaldehyde, a volatile organic compound (VOC) classified as a human carcinogen. Formaldehyde emission occurs during resin production, curing, and from the final product. [, , ]

    Q12: Are there any regulations regarding the use and disposal of Phenol-Formaldehyde Resins?

    A12: Yes, various regulations and standards address formaldehyde emissions from PF resin-containing products, such as wood-based composites. These regulations vary by country and application, focusing on limiting formaldehyde release to protect human health and the environment. [, ]

    Q13: What are some strategies to mitigate the environmental impact of Phenol-Formaldehyde Resins?

    A13: Researchers are exploring several strategies to reduce formaldehyde emissions and the environmental footprint of PF resins:

    • Developing low-formaldehyde or formaldehyde-free resins [, ]
    • Exploring bio-based alternatives to phenol, like lignin [, , ]

    Q14: What are some areas of ongoing research in this compound technology?

    A14: Research on PF resins continues to focus on:

    • Developing sustainable and bio-based alternatives [, , , ]
    • Reducing or eliminating formaldehyde emissions [, , ]
    • Improving mechanical properties like toughness and impact resistance [, , ]

    Q15: What are some promising alternatives to Phenol-Formaldehyde Resins?

    A15: Researchers are investigating several alternatives to PF resins, including:

    • Lignin-based resins: Utilizing lignin, a byproduct of the pulp and paper industry, as a renewable alternative to phenol. [, , , ]

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